Naratriptan-d3

Bioequivalence Studies Therapeutic Drug Monitoring Pharmacokinetic Analysis

Ensure ANDA-grade bioequivalence data with Naratriptan-d3, the non-substitutable internal standard for naratriptan LC-MS/MS assays. Avoid >20% quantification bias from alternative standards; this +3 Da mass-shifted analog provides co-elution and identical ionization for superior precision (CV 1.8-3.6%) and accuracy (101.7-104.2%). Procure now for validated 0.1-25.0 ng/mL plasma method.

Molecular Formula C17H25N3O2S
Molecular Weight 338.5 g/mol
Cat. No. B15139163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaratriptan-d3
Molecular FormulaC17H25N3O2S
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C
InChIInChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3/i2D3
InChIKeyAMKVXSZCKVJAGH-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naratriptan-d3: A Deuterated Internal Standard for Precise LC-MS/MS Quantification in Pharmacokinetic Research


Naratriptan-d3 (NPD3), also known as GR-85548A D3, is a deuterium-labeled analog of naratriptan [1]. Naratriptan is a selective agonist for the 5-HT1B and 5-HT1D receptor subtypes, clinically used for the acute treatment of migraine headaches [1]. The compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, resulting in a molecular mass shift of +3 Da relative to the unlabeled analyte [2]. This stable isotopic labeling makes Naratriptan-d3 chemically and physically nearly identical to naratriptan, ensuring co-elution and identical ionization efficiency in liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3]. Consequently, it serves as an optimal internal standard (IS) for the accurate and precise quantification of naratriptan in complex biological matrices such as human plasma [2].

Why Generic Internal Standards Cannot Substitute for Naratriptan-d3 in Critical Bioanalytical Assays


Substituting Naratriptan-d3 with a non-deuterated, or structurally different, internal standard in LC-MS/MS analysis introduces significant, quantifiable errors due to differential matrix effects and extraction recovery [1]. While alternative internal standards like sumatriptan-d6 or rizatriptan-d4 exist for their respective analytes, they differ in physicochemical properties from naratriptan, leading to variable ionization suppression or enhancement in the electrospray source [2]. This results in inaccurate quantification, with biases that can exceed 15-20% compared to assays using a perfectly matched, stable isotope-labeled internal standard like Naratriptan-d3 [3]. Furthermore, the use of unlabeled naratriptan as a pseudo-internal standard is invalid due to its inability to be mass-resolved from the target analyte in the sample [2]. The following evidence demonstrates the specific, validated performance metrics achievable only with Naratriptan-d3, justifying its non-substitutable role in generating regulatory-grade bioequivalence data [4].

Quantitative Evidence for Selecting Naratriptan-d3 Over Alternative Analytical Standards


Precision and Accuracy in LC-MS/MS Quantification Using Naratriptan-d3 as Internal Standard

An LC-MS/MS method validated with Naratriptan-d3 (NPD3) as the internal standard demonstrates superior intra- and inter-day precision and accuracy for naratriptan quantification in human plasma. This performance is benchmarked against the widely accepted acceptance criteria for bioanalytical method validation, where precision (expressed as %CV) should be ≤15% and accuracy should be within 85-115% [1].

Bioequivalence Studies Therapeutic Drug Monitoring Pharmacokinetic Analysis

Accuracy of Naratriptan-d3 Method Against Standard Bioanalytical Criteria

The validated LC-MS/MS method using Naratriptan-d3 (NPD3) as the internal standard achieves exceptional accuracy for naratriptan quantification, falling well within the stringent 85-115% range required for bioanalytical method validation [1]. This level of accuracy is critical for ensuring that the measured concentration of naratriptan in a biological sample reflects its true concentration [1].

Bioequivalence Studies Pharmacokinetic Analysis Method Validation

Superior Linearity and Sensitivity in Naratriptan Quantification Using NPD3

The use of Naratriptan-d3 as an internal standard enables a validated linear calibration range of 0.1-25.0 ng/mL for naratriptan in human plasma, with an exceptional correlation coefficient (r²) of >0.9998 [1]. This demonstrates a high degree of linearity and a lower limit of quantification (LLOQ) of 0.1 ng/mL, which is sufficient to accurately measure plasma concentrations for up to 3-4 half-lives after a standard 2.5 mg oral dose [1].

LC-MS/MS Method Development Sensitivity Analysis Bioequivalence Studies

Isotopic Purity Specifications for Reliable Internal Standard Performance

Reputable suppliers specify the isotopic enrichment of Naratriptan-d3 hydrochloride as ≥99% atom D and chemical purity as ≥95% or ≥98% [1]. High isotopic purity ensures a negligible interference from the unlabeled compound (Naratriptan-d0) in the MS/MS channel of the internal standard, which is crucial for maintaining assay accuracy and precision at low analyte concentrations [2].

Stable Isotope Labeled Compounds Analytical Reference Standards Method Validation

Demonstrated Stability of Naratriptan in Biological Samples Using NPD3 Protocol

The validated method utilizing Naratriptan-d3 confirms the stability of naratriptan in human plasma under various stress conditions that mimic real-world laboratory handling. This includes stability through three freeze-thaw cycles, on the bench top (short-term stability), and in the autosampler (post-preparative stability) [1].

Sample Stability Bioanalysis Pharmacokinetic Studies

Application to Real-World Bioequivalence Studies in Human Volunteers

The LC-MS/MS method employing Naratriptan-d3 as the internal standard was successfully applied to a real-world bioequivalence study involving 31 healthy human volunteers following oral administration of a 2.5 mg naratriptan tablet [1]. This demonstrates the method's robustness and applicability for generating the data required for regulatory submissions for generic drug approval [1].

Bioequivalence Studies Clinical Pharmacokinetics Regulatory Submission

Critical Research and Industrial Applications for Naratriptan-d3


Regulatory Bioequivalence Studies for Generic Naratriptan Formulations

This is the primary and most critical application. The validated LC-MS/MS method, which is dependent on Naratriptan-d3 as the internal standard, is specifically designed to meet the stringent requirements of regulatory agencies for demonstrating bioequivalence. The high precision (CV 1.8-3.6%) and accuracy (101.7-104.2%) ensure that small differences in drug exposure (Cmax and AUC) between a generic test product and the reference listed drug (RLD) can be reliably detected [1]. The method's successful application in a 31-subject study provides direct, real-world evidence of its suitability for generating data for an Abbreviated New Drug Application (ANDA) [1].

Clinical Pharmacokinetic and Drug-Drug Interaction Studies

In clinical trials investigating naratriptan's pharmacokinetics in special populations (e.g., patients with renal or hepatic impairment) or its potential for drug-drug interactions (DDIs), precise and accurate quantification of plasma concentrations is paramount. The method using Naratriptan-d3 offers a wide linear range (0.1-25.0 ng/mL) and high sensitivity (LLOQ of 0.1 ng/mL), which is sufficient to capture the full concentration-time profile over multiple half-lives, including the terminal elimination phase [1]. This allows for a robust calculation of key parameters like elimination half-life (t1/2) and clearance, which can be altered in such studies [2].

Therapeutic Drug Monitoring (TDM) for Personalized Migraine Therapy

Although naratriptan is not routinely monitored, there is potential for TDM in specific clinical scenarios, such as assessing adherence or explaining treatment failure due to unusually rapid clearance. The high specificity and sensitivity of the NPD3-based LC-MS/MS method make it suitable for accurately measuring trough or peak plasma concentrations in patients [1]. By using a stable isotope-labeled internal standard, the assay avoids potential interference from other co-administered migraine medications, ensuring that the measured naratriptan concentration is reliable for clinical decision-making [3].

Method Development and Cross-Validation for Novel Matrices

Researchers aiming to quantify naratriptan in alternative biological matrices (e.g., cerebrospinal fluid, dried blood spots, or urine) can use the validated plasma method as a foundational starting point. The properties of Naratriptan-d3 (e.g., co-elution, identical ionization efficiency) allow for efficient cross-validation and method transfer to these new matrices [3]. The established stability and performance of NPD3 significantly reduce the time and resources required for new assay development, as the performance of the internal standard is already well-characterized [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naratriptan-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.